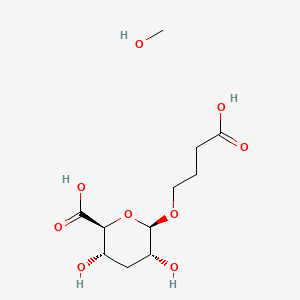
(2S,3S,5R,6R)-6-(3-carboxypropoxy)-3,5-dihydroxyoxane-2-carboxylic acid;methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Hydroxybutyric Acid Glucuronide is a metabolite of gamma-Hydroxybutyric Acid, which is a naturally occurring neurotransmitter and a depressant drug. Gamma-Hydroxybutyric Acid is known for its use in the treatment of narcolepsy and cataplexy, as well as its illicit use as a recreational drug and in drug-facilitated sexual assault . Gamma-Hydroxybutyric Acid Glucuronide is formed in the body through the process of glucuronidation, where gamma-Hydroxybutyric Acid is conjugated with glucuronic acid .
Métodos De Preparación
The preparation of gamma-Hydroxybutyric Acid Glucuronide involves the synthesis of chemically pure standards of the compound and its deuterated analogue for chromatography . Liquid chromatography and tandem mass spectrometry are used for targeted analysis in biological samples . The synthetic route typically involves the enzymatic glucuronidation of gamma-Hydroxybutyric Acid by UDP-glucuronosyltransferase
Análisis De Reacciones Químicas
Gamma-Hydroxybutyric Acid Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include liquid–liquid extraction, solid-phase extraction, and headspace extraction . Major products formed from these reactions include gamma-Hydroxybutyric Acid and its lactone form, gamma-Butyrolactone . The compound’s hydroxy- and carboxy-group functionality make it an appropriate substrate for enzymatic glucuronidation .
Aplicaciones Científicas De Investigación
Gamma-Hydroxybutyric Acid Glucuronide has several scientific research applications, particularly in the fields of clinical and forensic toxicology . It is used as a biomarker for gamma-Hydroxybutyric Acid intoxication due to its longer half-life compared to the parent compound . The compound is also studied for its potential role in improving detection methods for gamma-Hydroxybutyric Acid in biological samples . Additionally, gamma-Hydroxybutyric Acid Glucuronide is used in pharmacokinetic and stability studies following the controlled administration of gamma-Hydroxybutyric Acid .
Mecanismo De Acción
The mechanism of action of gamma-Hydroxybutyric Acid Glucuronide involves its formation through the enzymatic glucuronidation of gamma-Hydroxybutyric Acid by UDP-glucuronosyltransferase . This process increases the compound’s solubility and facilitates its excretion from the body . Gamma-Hydroxybutyric Acid itself acts on the GHB receptor and is a weak agonist at the GABA B receptor . It stimulates dopamine release at low concentrations and inhibits dopamine release at higher concentrations .
Comparación Con Compuestos Similares
Gamma-Hydroxybutyric Acid Glucuronide is similar to other glucuronated metabolites of gamma-Hydroxybutyric Acid, such as gamma-Hydroxyvaleric Acid Glucuronide . Other related compounds include gamma-Butyrolactone and 1,4-Butanediol, which are precursors to gamma-Hydroxybutyric Acid . The uniqueness of gamma-Hydroxybutyric Acid Glucuronide lies in its potential as a biomarker for gamma-Hydroxybutyric Acid intoxication and its longer half-life compared to the parent compound .
Propiedades
Fórmula molecular |
C11H20O9 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
(2S,3S,5R,6R)-6-(3-carboxypropoxy)-3,5-dihydroxyoxane-2-carboxylic acid;methanol |
InChI |
InChI=1S/C10H16O8.CH4O/c11-5-4-6(12)10(18-8(5)9(15)16)17-3-1-2-7(13)14;1-2/h5-6,8,10-12H,1-4H2,(H,13,14)(H,15,16);2H,1H3/t5-,6+,8-,10+;/m0./s1 |
Clave InChI |
YMUQCLSNYZFTLW-SPDKEGHISA-N |
SMILES isomérico |
CO.C1[C@@H]([C@H](O[C@H]([C@@H]1O)OCCCC(=O)O)C(=O)O)O |
SMILES canónico |
CO.C1C(C(OC(C1O)OCCCC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


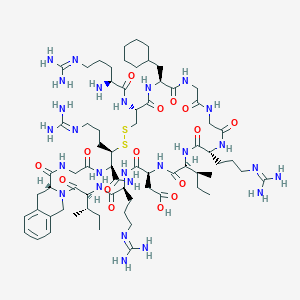
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)


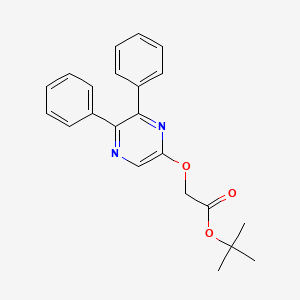
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)
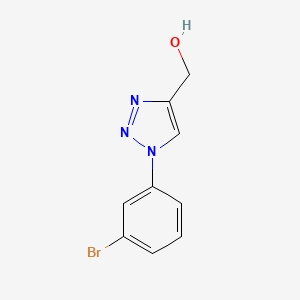
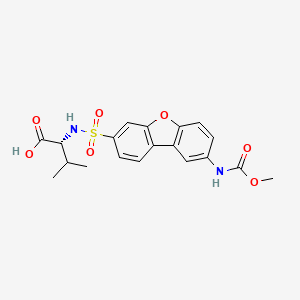
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
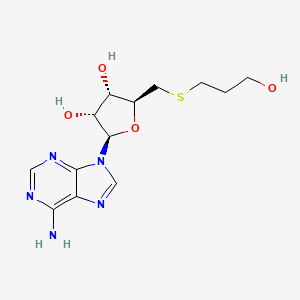
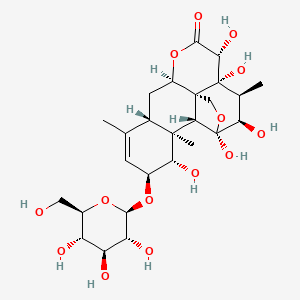
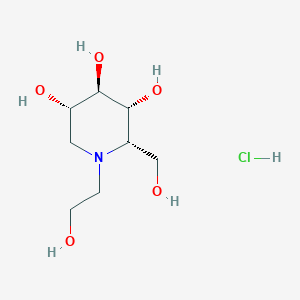
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
